Hexyl gallate

Antimalarial Plasmodium falciparum IC50

Hexyl gallate (hexyl 3,4,5-trihydroxybenzoate; C₁₃H₁₈O₅; MW 254.28; logP 2.54–3.2 ) belongs to the alkyl gallate family — ester derivatives of gallic acid with aliphatic alcohols. It is distinguished from the widely used food preservatives propyl gallate (PG, C3) and octyl gallate (OG, C8) by its intermediate C6 alkyl chain.

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
CAS No. 1087-26-9
Cat. No. B087220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl gallate
CAS1087-26-9
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3
InChIKeyDQHJNOHLEKVUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hexyl Gallate (CAS 1087-26-9) Procurement-Relevant Baseline: Alkyl Gallate Class, Physicochemical Identity, and Key Research Context


Hexyl gallate (hexyl 3,4,5-trihydroxybenzoate; C₁₃H₁₈O₅; MW 254.28; logP 2.54–3.2 [1]) belongs to the alkyl gallate family — ester derivatives of gallic acid with aliphatic alcohols. It is distinguished from the widely used food preservatives propyl gallate (PG, C3) and octyl gallate (OG, C8) by its intermediate C6 alkyl chain. This intermediate chain length confers a unique combination of lipophilicity, membrane-interaction potential, and target selectivity that cannot be achieved by shorter- or longer-chain analogs [2]. The compound has been investigated as an antimalarial, a quorum-sensing (QS) modulator, an anti-Helicobacter pylori agent, an agricultural bactericide, and a lipophilic antioxidant.

Why Generic Substitution Fails: Alkyl Chain Length-Driven Divergence in Bioactivity and Physicochemical Behavior of Hexyl Gallate vs. Other Gallate Esters


Alkyl gallates are not functionally interchangeable despite sharing a common gallic acid pharmacophore. The length of the alkyl chain dictates lipophilicity, partitioning into biological membranes and food matrices, target protein engagement, and even the qualitative direction of biological effects [1]. For example, in Pseudomonas aeruginosa QS systems, shortening the chain to ethyl (EG) or lengthening it to octyl (OG) flips the compound from a selective RhlR inhibitor to a LasR activator that paradoxically stimulates biofilm formation [1]. In antioxidant applications, potency follows a non-linear ‘cut-off’ relationship with chain length, peaking at octyl gallate and declining thereafter [2]. Hexyl gallate’s C6 chain positions it at a critical inflection point — sufficiently lipophilic for efficient membrane/oil-phase partitioning (butteroil/water partition coefficient = 71 [3]) yet not so lipophilic that it loses water-phase mobility or acquires the pro-biofilm properties observed with octyl gallate. These non-linear structure–activity relationships mean that substituting hexyl gallate with a ‘close’ analog (e.g., butyl, octyl, or propyl gallate) will produce quantitatively and qualitatively different outcomes in both research assays and end-use formulations.

Hexyl Gallate (1087-26-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Closest Analogs


Antimalarial IC50 vs. Plasmodium falciparum: Hexyl Gallate Outperforms Gallic Acid by >1,770-Fold

In a head-to-head synthesis and screening study of 14 alkyl gallate esters against Plasmodium falciparum, hexyl gallate exhibited an IC50 of 0.11 mM, representing a >1,770-fold improvement over the parent gallic acid (IC50 = 194.86 mM) and a 4.5-fold improvement over the clinical comparator artemisinin (IC50 = 0.5 mM) [1]. Methyl gallate (IC50 = 0.03 mM) was the only compound more potent than hexyl gallate in this series, while propyl gallate, butyl gallate, and trimethoxy methyl gallate showed lower antimalarial activity than gallic acid, demonstrating that antimalarial potency is not monotonic with chain length [1].

Antimalarial Plasmodium falciparum IC50

Quorum Sensing Selectivity in Pseudomonas aeruginosa: Hexyl Gallate as a Selective RhlR Inhibitor vs. Octyl Gallate’s LasR Agonism and Biofilm Stimulation

In a systematic comparison of alkyl gallates against P. aeruginosa QS systems, hexyl gallate (HG) selectively inhibited rhamnolipid and pyocyanin production via RhlR antagonism, without affecting elastase production or biofilm formation. In stark contrast, octyl gallate (OG) inhibited rhamnolipid and pyocyanin but stimulated elastase production and biofilm formation — a functionally opposite outcome [1]. Propyl gallate (PG) inhibited all tested virulence factors (elastase, pyocyanin, rhamnolipid) and biofilm formation by antagonizing both LasR and RhlR. QS gene expression analysis confirmed that HG inhibits RhlR, while OG activates LasR but inhibits PqsR [1]. This qualitative divergence — where a two-carbon increase in chain length (C6→C8) changes the compound from a selective inhibitor to a partial agonist — has no parallel among common anti-virulence scaffolds.

Quorum sensing Pseudomonas aeruginosa RhlR Biofilm Virulence

Butteroil/Water Partition Coefficient: Hexyl Gallate (K = 71) — 296-Fold Higher than Ethyl Gallate, Defining Oil-Phase Antioxidant Suitability

Direct experimental measurement of butteroil/water partition coefficients for gallic acid esters demonstrated that the coefficient increases monotonically with alkyl chain length, from 0.24 for ethyl gallate (C2) to 71 for hexyl gallate (C6) [1]. This 296-fold difference means that, in a butteroil/water system at equilibrium, the concentration of hexyl gallate in the oil phase is 296 times greater than that of ethyl gallate. The hexyl gallate coefficient is 3.4-fold higher than that of butyl gallate (K ≈ 20.8, interpolated) and approximately 10-fold lower than that of octyl gallate (K ≈ 710, extrapolated) [1]. For comparison, butylated hydroxyanisole (BHA) exhibited a partition coefficient exceeding 800 [1].

Partition coefficient Food antioxidant Lipid oxidation Formulation

Anti-Helicobacter pylori MIC: Hexyl Gallate (250 µg/mL) vs. Octyl Gallate (125 µg/mL) and Inactive Short-Chain Analogs (>1,000 µg/mL)

In a comprehensive evaluation of gallic acid and its esters (methyl, propyl, hexyl, octyl) against H. pylori, hexyl gallate demonstrated an MIC of 250 µg/mL, second only to octyl gallate (MIC = 125 µg/mL). By contrast, gallic acid, methyl gallate, and propyl gallate all exhibited MIC values exceeding 1,000 µg/mL [1]. Thus, hexyl gallate is ≥4-fold more potent than the short-chain analogs and only 2-fold less potent than octyl gallate. Notably, hexyl and octyl gallates also inhibited practically 100% of superoxide anion radical production by activated human neutrophils in an ex vivo model of H. pylori-induced oxidative burst, whereas short-chain esters and gallic acid were significantly less effective [1].

Helicobacter pylori Antimicrobial MIC Gastric infection

Citrus Canker Control: Hexyl Gallate Reduces Lesion Density 5.7-Fold vs. Untreated Controls, with No Detectable Resistance Emergence

Hexyl gallate (G6) was evaluated as an alternative to copper-based bactericides for control of Asiatic citrus canker caused by Xanthomonas citri subsp. citri. In greenhouse trials on citrus nursery trees (Sweet Orange 'Pera'), trees treated with G6 developed 0.5 lesions per cm² of leaf area 30 days post-inoculation, compared with 2.84 lesions/cm² in untreated controls — a 5.7-fold reduction [1]. Critically, attempts to isolate spontaneous X. citri mutants resistant to G6 failed, and long-term exposure to increasing G6 concentrations did not induce resistance, suggesting multiple cellular targets [1]. G6 did not interfere with germination or root development of tomato, lettuce, or arugula, and was safe for tissue culture cell lines. The primary mode of action was identified as outer membrane permeabilization [1].

Citrus canker Xanthomonas citri Copper alternative Agricultural bactericide

Zebrafish Embryo Toxicity Threshold: Hexyl Gallate (≥5 µg/mL) vs. Dodecyl Gallate (≥15 µg/mL) — Intermediate Toxicity in the Gallate Series

In a comparative zebrafish embryo toxicity study, hexyl gallate and octyl gallate both significantly reduced embryo survival at concentrations ≥5 µg/mL (p < 0.05 vs. control), whereas dodecyl gallate required ≥15 µg/mL to produce a significant effect. Gallic acid was not toxic at any concentration tested [1]. This establishes a non-linear relationship between alkyl chain length and developmental toxicity: toxicity increases from gallic acid (non-toxic) to the C6–C8 range (toxicity threshold ~5 µg/mL), then decreases for the longer C12 chain (threshold ~15 µg/mL) [1]. The data also confirm that hexyl gallate and octyl gallate share an equivalent toxicity threshold in this model.

Toxicity Zebrafish embryo Developmental toxicity Safety screening

Hexyl Gallate (1087-26-9) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Selective Anti-Virulence Probe for Pseudomonas aeruginosa RhlR-Dependent Pathways

Investigators studying QS circuitry in P. aeruginosa should use hexyl gallate as a selective RhlR inhibitor tool compound. Unlike octyl gallate — which confounds experiments by activating LasR and stimulating biofilm — hexyl gallate cleanly inhibits rhamnolipid and pyocyanin production without triggering compensatory elastase upregulation or biofilm formation [1]. This selectivity, demonstrated by Kim et al. (2019), makes hexyl gallate the only gallate-based probe suitable for experiments requiring RhlR-specific pharmacological intervention without LasR/PqsR crosstalk artifacts.

Copper-Free Citrus Canker Management Program Development

Agricultural researchers and citriculture extension programs facing regulatory pressure on copper accumulation or prevalence of copper-resistant Xanthomonas citri strains should prioritize hexyl gallate (G6) as a lead candidate. Cavalca et al. (2020) demonstrated a 5.7-fold reduction in lesion density in planta, with no detectable resistance emergence even under long-term selective pressure [2]. The compound’s safety profile for non-target plants (tomato, lettuce, arugula) and tissue culture cells further supports its development as a sustainable agricultural bactericide.

Lipid-Rich Formulation Antioxidant Requiring Balanced Oil/Water Partitioning

Formulation scientists developing antioxidant strategies for butteroil, dairy fat, or O/W emulsion systems where the antioxidant must reside substantially in the oil phase should select hexyl gallate over ethyl or butyl gallate. Its butteroil/water partition coefficient of 71 (Richardson & Korycka-Dahl, 1970) provides 296-fold greater oil-phase concentration than ethyl gallate, without the extreme hydrophobicity of octyl gallate (K ≈ 710) that may limit interfacial mobility and contribute to the antioxidant ‘cut-off effect’ observed in food systems [3].

Anti-Helicobacter pylori Drug Discovery with Dual Antimicrobial and Host ROS-Suppressive Activity

In H. pylori drug discovery, hexyl gallate (MIC 250 µg/mL) offers a favorable dual-action profile: direct antimicrobial activity ≥4-fold superior to short-chain gallates, combined with near-complete suppression of neutrophil-derived reactive oxygen species at the infection site — a property matched only by octyl gallate [4]. This dual mechanism (bacterial killing + host inflammation modulation) is particularly relevant for H. pylori-induced chronic gastritis, where tissue damage is driven by host oxidative burst rather than bacterial burden alone.

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